molecular formula C11H20N2O2 B1434659 tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1638744-35-0

tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B1434659
CAS RN: 1638744-35-0
M. Wt: 212.29 g/mol
InChI Key: FNODMLLSUDSGEV-MRVPVSSYSA-N
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Description

Tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate is a compound with the CAS Number: 1638744-35-0 . It has a molecular weight of 212.29 g/mol . The compound is stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of this compound has been described in patents . The raw materials used in the synthesis are easy to obtain, and the process is simple .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 36 bonds, 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), 1 primary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 212.29 g/mol . It has a total of 35 atoms, including 20 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Space Exploration

Researchers have developed efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to the requested structure. These methods facilitate the selective derivation of azetidine and cyclobutane rings, providing access to chemical spaces complementary to piperidine systems, indicating the potential for creating diverse novel compounds (Meyers et al., 2009).

Medicinal Chemistry Applications

A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold was described, leading to the synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. This compound serves as a key element in the industrial synthesis of antiviral ledipasvir, showcasing the role of such structures in the development of therapeutics (López et al., 2020).

Antibacterial Drug Development

The compound 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines demonstrated potent in vitro antibacterial activity against various respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. Its development highlights the application of such spirocyclic amines in creating new antibacterial drugs to treat respiratory tract infections (Odagiri et al., 2013).

Drug Design and Synthesis

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds expands the family of sterically constrained amino acids, underlining the utility of these spirocyclic scaffolds in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Structural Diversity in Drug Discovery

The diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, through multicomponent condensation and subsequent transformations, reveals their significance in generating functionalized pyrrolidines, piperidines, and azepines. These structures are important scaffolds for chemistry-driven drug discovery, emphasizing their role in exploring new pharmacophores (Wipf et al., 2004).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is classified under GHS05 and GHS07 pictograms . The hazard statements associated with it are H315, H318, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(12)11(7-13)4-5-11/h8H,4-7,12H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODMLLSUDSGEV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601131024
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, (7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

CAS RN

1638744-35-0
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, (7S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azaspiro[2.4]heptane-5-carboxylic acid, 7-amino-, 1,1-dimethylethyl ester, (7S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601131024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (7S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate

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